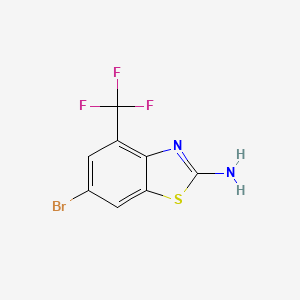
POLY(4-(2 2-DICYANOVINYL)-N-BIS(HYDROXY
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
POLY(4-(2 2-DICYANOVINYL)-N-BIS(HYDROXY) is a complex polymer known for its unique chemical structure and properties This compound is characterized by the presence of dicyanovinyl groups, which contribute to its distinctive reactivity and functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of POLY(4-(2 2-DICYANOVINYL)-N-BIS(HYDROXY) typically involves a multi-step process. One common method includes the polymerization of monomers containing dicyanovinyl groups under controlled conditions. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the polymerization process .
Industrial Production Methods
In an industrial setting, the production of this compound) may involve large-scale polymerization reactors where the monomers are subjected to high temperatures and pressures to achieve the desired polymerization. The use of catalysts and initiators can also enhance the efficiency of the polymerization process .
Chemical Reactions Analysis
Types of Reactions
POLY(4-(2 2-DICYANOVINYL)-N-BIS(HYDROXY) undergoes various chemical reactions, including:
Oxidation: The dicyanovinyl groups can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the dicyanovinyl groups into different functional groups, altering the polymer’s properties.
Substitution: The polymer can undergo substitution reactions where the dicyanovinyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while reduction can produce reduced forms with different functional groups .
Scientific Research Applications
POLY(4-(2 2-DICYANOVINYL)-N-BIS(HYDROXY) has a wide range of scientific research applications, including:
Materials Science: Used in the development of advanced materials with unique electronic and optical properties.
Chemistry: Employed as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential use in biological systems, including drug delivery and bioimaging.
Industry: Utilized in the production of specialized polymers and materials for industrial applications.
Mechanism of Action
The mechanism of action of POLY(4-(2 2-DICYANOVINYL)-N-BIS(HYDROXY) involves its interaction with molecular targets through its dicyanovinyl groups. These groups can participate in various chemical reactions, leading to changes in the polymer’s properties. The pathways involved include electron transfer processes and the formation of covalent bonds with other molecules .
Comparison with Similar Compounds
Similar Compounds
- POLY(4-(2 2-DICYANOVINYL)-N-BIS(HYDROXY)
- POLY(4-(2 2-DICYANOVINYL)-N-BIS(METHOXY)
- POLY(4-(2 2-DICYANOVINYL)-N-BIS(ETHOXY)
Uniqueness
This compound) is unique due to its specific dicyanovinyl groups, which impart distinct electronic and chemical properties. Compared to similar compounds, it exhibits different reactivity and functionality, making it suitable for specialized applications in various scientific fields .
Properties
CAS No. |
159624-03-0 |
|---|---|
Molecular Formula |
((C14H13N3O2)(C12H19N2O2))n |
Molecular Weight |
0 |
Synonyms |
POLY(4-(2 2-DICYANOVINYL)-N-BIS(HYDROXY& |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



